Neoamygdalin

Beschreibung

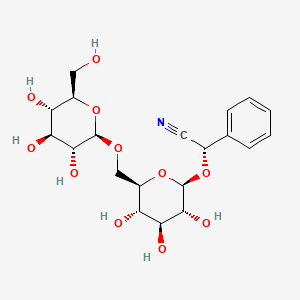

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCIJNAGGSZNQT-UUGBRMIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO11 | |

| Record name | amygdalin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Amygdalin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318081 | |

| Record name | Neoamygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

29883-16-7, 29883-15-6 | |

| Record name | Neoamygdalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29883-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoamygdalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029883167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoamygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amygdalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

223-226 °C | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neoamygdalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of neoamygdalin, an epimer of the naturally occurring cyanogenic glycoside amygdalin. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Introduction

This compound, also known as (S)-amygdalin, is a diastereomer of amygdalin. Amygdalin is a naturally occurring chemical compound found in the seeds of many fruits, such as bitter almonds, apricots, and peaches.[1] Natural amygdalin possesses the (R)-configuration at the chiral center of its mandelonitrile moiety.[2] this compound, its (S)-epimer, can be formed from amygdalin under mild basic conditions or during extraction and storage, which can lead to a mixture of the two epimers.[1][2] The stereochemistry at this specific carbon is crucial as it can influence the biological activity of the compound.[3]

Chemical Structure

This compound is a cyanogenic glycoside, meaning it can release hydrogen cyanide upon enzymatic hydrolysis.[1] Its structure consists of three main components: a mandelonitrile group (a benzene ring and a nitrile group attached to the same carbon), and a disaccharide unit, gentiobiose.

-

Molecular Formula: C₂₀H₂₇NO₁₁[4]

-

IUPAC Name: (2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile[4]

The gentiobiose unit is composed of two glucose molecules linked by a β(1→6) glycosidic bond. This disaccharide is then connected to the mandelonitrile aglycone via a β-glycosidic linkage at the hydroxyl group of the mandelonitrile.

Stereochemistry

The key stereochemical difference between amygdalin and this compound lies in the configuration of the chiral carbon in the mandelonitrile portion of the molecule. This carbon is bonded to a phenyl group, a nitrile group, an oxygen atom of the glycosidic bond, and a hydrogen atom.

-

Amygdalin: Possesses the (R)-configuration at the mandelonitrile chiral center.[1][5]

-

This compound: Possesses the (S)-configuration at the mandelonitrile chiral center.[1][3][4]

This difference in a single stereocenter makes them epimers. The ten other stereogenic centers within the two glucose units of the gentiobiose moiety remain unchanged between the two molecules. The process of converting amygdalin to this compound is known as epimerization. This inversion of stereochemistry can occur in aqueous solutions, particularly under slightly basic conditions.[2]

Epimerization of Amygdalin to this compound.

Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, with data for amygdalin provided for comparison.

| Property | This compound | Amygdalin | Reference(s) |

| Molecular Formula | C₂₀H₂₇NO₁₁ | C₂₀H₂₇NO₁₁ | [4],[2] |

| Molar Mass | 457.43 g/mol | 457.43 g/mol | [4],[2] |

| Melting Point | Not available | 223–226 °C | [2] |

| Solubility | Soluble in water and ethanol | Very soluble in hot water; slightly soluble in alcohol. | [1] |

| Specific Optical Rotation | Not available | -42° (c=1, water, 20°C) | [5] |

Spectroscopic Data

Spectroscopic methods are essential for distinguishing between amygdalin and this compound.

| Spectroscopic Method | Key Differentiating Features | Reference(s) |

| ¹H-NMR | The chemical shift of the anomeric proton of the mandelonitrile moiety is a key indicator. For this compound, this proton signal appears at approximately 5.91 ppm, while for amygdalin it is around 5.74 ppm (in D₂O). | [3] |

| ¹³C-NMR | Differences in the chemical shifts of the carbons in the mandelonitrile moiety are observed between the two epimers. | [3] |

| Mass Spectrometry (MS) | Both compounds show the same molecular ion peak (e.g., m/z 456.15 in negative ion mode). However, their retention times in LC-MS are different, allowing for their separation and individual identification. | [3] |

Experimental Protocols

Isolation and Purification

A general protocol for the extraction of amygdalin from plant sources, which can also yield this compound, is as follows:

-

Source Material: Kernels from fruits like bitter almonds or apricots are typically used.[2]

-

Extraction: The kernels are ground and extracted with a solvent, commonly hot ethanol.[2] To minimize epimerization, extraction at lower temperatures (e.g., 40°C) and in the presence of ethanol is recommended.[3]

-

Purification: The crude extract is concentrated, and amygdalin is often precipitated by adding a non-polar solvent like diethyl ether.[2] Further purification to separate amygdalin and this compound can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[3]

Structural Elucidation

The confirmation of the structure and stereochemistry of this compound involves the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the overall structure and connectivity of the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for complete signal assignment. The key to distinguishing this compound from amygdalin is the chemical shift of the anomeric proton of the mandelonitrile group.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. When coupled with liquid chromatography (LC-MS), it allows for the separation of the epimers and their individual mass analysis.[3]

Chromatographic Analysis

HPLC is a standard method for the separation and quantification of amygdalin and this compound.

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of methanol and water (often with a small amount of formic acid) is typically employed.

-

Detection: UV detection is usually set at around 220 nm or 254 nm.

-

Result: Under appropriate chromatographic conditions, this compound will have a different retention time than amygdalin, allowing for their separation and quantification.[3]

Workflow for Isolation and Analysis of this compound.

References

- 1. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds [mdpi.com]

- 2. Amygdalin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C20H27NO11 | CID 441462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amygdalin | C20H27NO11 | CID 656516 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Epimer of Amygdalin: A Technical Guide to the Discovery and Natural Sources of Neoamygdalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoamygdalin, the (S)-epimer of the well-known cyanogenic glycoside amygdalin, is a naturally occurring compound found in various plant species, most notably within the kernels of the Rosaceae family. While often present in smaller quantities than its (R)-epimer counterpart, the presence and concentration of this compound are significant in the context of the chemical profile and potential bioactivity of plant extracts. This technical guide provides a comprehensive overview of the discovery, natural sources, and key experimental methodologies related to this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Properties

This compound was identified as a stereoisomer of amygdalin. The two molecules are epimers, differing only in the stereochemical configuration at the chiral carbon of the mandelonitrile moiety.[1][2] Natural amygdalin possesses the (R)-configuration, while this compound has the (S)-configuration.[1][3] This seemingly minor structural difference can impact the biological activity and pharmacokinetic properties of the molecule.

The epimerization of amygdalin to this compound can occur under certain conditions, particularly in aqueous solutions, at elevated temperatures, and under mild basic conditions.[3][4] This transformation is a critical consideration during the extraction, processing, and storage of amygdalin-containing plant materials, as it can alter the composition and potential efficacy of the resulting products.[3][4]

Natural Sources and Quantitative Data

This compound is found alongside amygdalin in the seeds and kernels of many plants belonging to the Rosaceae family.[1][5] The primary natural sources include bitter almonds (Prunus dulcis var. amara), apricot kernels (Prunus armeniaca), peach kernels (Prunus persica), and plum kernels (Prunus domestica).[3][5][6] The relative abundance of this compound to amygdalin can vary depending on the plant species, variety, and processing methods applied to the plant material.[7]

| Plant Source | Processing Method | Amygdalin Content (%) | This compound Content (%) | Total Amygdalin Isomers (%) | Reference |

| Bitter Almonds (Prunus armeniaca) | Raw | 4.02 | 1.95 | 6.43 | [7] |

| Bitter Almonds (Prunus armeniaca) | Scalded | 5.63 | 1.63 | 7.55 | [7] |

| Bitter Almonds (Prunus armeniaca) | Stir-fried | 7.56 | 0.57 | 8.37 | [7] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound typically involves the extraction of total amygdalin isomers from the plant material, followed by chromatographic separation to resolve the (R) and (S) epimers.

Protocol: Extraction and Preparative HPLC Separation of this compound

-

Sample Preparation:

-

Grind dried bitter almond or apricot kernels into a fine powder.

-

Defat the powder by Soxhlet extraction with n-hexane for 6-8 hours.

-

Air-dry the defatted powder to remove residual solvent.

-

-

Extraction of Amygdalin Isomers:

-

Macerate the defatted powder in 70% aqueous methanol (1:10 w/v) at room temperature for 24 hours with constant stirring.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process on the residue two more times.

-

Combine the supernatants and concentrate under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) Separation:

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (A) and water (B).

-

0-20 min: 15-33% A

-

20-25 min: 33-40% A

-

25-45 min: 40-45% A

-

-

Flow Rate: 2.0 mL/min.

-

Detection: UV at 210 nm.

-

Dissolve the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

-

Inject the filtered sample onto the preparative HPLC system.

-

Collect the fractions corresponding to the this compound peak, which typically elutes shortly after the amygdalin peak.

-

Combine the this compound-rich fractions and evaporate the solvent under reduced pressure.

-

Further purify the collected fraction by re-crystallization from an appropriate solvent system (e.g., ethanol-water) to obtain pure this compound.

-

Quantitative Analysis of this compound

Protocol: Quantitative High-Performance Liquid Chromatography (HPLC) Analysis

-

Standard Preparation:

-

Prepare a stock solution of purified this compound in methanol.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the powdered plant material.

-

Extract with 70% aqueous methanol using ultrasonication for 30 minutes.

-

Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water. A typical isocratic condition is 20:80 (v/v) methanol:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the prepared standards and samples onto the HPLC system.

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Signaling Pathways and Logical Relationships

Biosynthesis of Amygdalin and this compound

This compound is not directly biosynthesized in plants but rather arises from the epimerization of amygdalin. The biosynthesis of amygdalin, a cyanogenic glycoside, originates from the amino acid L-phenylalanine.[8] The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450s and a UDP-glucosyltransferase.[8]

Biosynthesis of amygdalin and its epimerization to this compound.

Experimental Workflow for Isolation and Quantification

The overall process for isolating and quantifying this compound from a natural source follows a logical workflow, beginning with sample preparation and concluding with analytical determination.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Analysis of Amygdalin, this compound and Amygdalin Amide in Different Processed Bitter Almonds by HPLC-ESI-MS/MS and HPLC-DAD | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of technological procedure for amygdalin isolation from plum seeds (Pruni domesticae semen) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Neoamygdalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoamygdalin, a cyanogenic glycoside, is a diastereomer of amygdalin, a compound naturally occurring in the seeds of various plants of the Rosaceae family, such as bitter almonds, apricots, and peaches. While amygdalin has been the subject of extensive research, particularly for its controversial anti-cancer claims, this compound is often considered an epimer that can form from amygdalin under specific conditions, such as heat and alkaline pH.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental protocols for its analysis, and a review of its biological activities, with a focus on distinguishing its properties from those of its more studied counterpart, amygdalin.

Physical and Chemical Properties

This compound shares the same molecular formula and molecular weight as amygdalin but differs in the stereochemistry at the chiral carbon of the mandelonitrile moiety. This compound is the (S)-epimer, while amygdalin is the (R)-epimer.[2] This stereochemical difference can influence their physical properties and biological activities.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₇NO₁₁ | [3][4] |

| Molecular Weight | 457.43 g/mol | [3][4] |

| CAS Number | 29883-16-7 | [3][4] |

| Melting Point | Not explicitly reported for this compound. Amygdalin melts at 223-226 °C. | [5][6] |

| Solubility | Soluble in DMSO.[4][7] Amygdalin is very soluble in hot water, slightly soluble in alcohol, and insoluble in ether and chloroform.[5] The solubility of amygdalin in water is 83 g/L and in ethanol is 1 g/L.[2] | |

| Appearance | White crystalline solid (inferred from Amygdalin) | [6] |

Spectral Data

¹H-NMR is a key technique to differentiate between amygdalin and this compound. The chemical shift of the proton at the chiral center of the aglycone (H-7) is distinct for each epimer. In D₂O, the H-7 proton of this compound appears at approximately 5.91-5.92 ppm, while the corresponding proton for amygdalin is observed at around 5.74 ppm.[8][9][10] In a mixture, the integration of these signals can be used to determine the relative amounts of each epimer.[8][10]

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound.

-

Positive Ion Mode: Adducts such as [M+Na]⁺ (m/z 480) and [M+K]⁺ (m/z 496) are often observed.[11]

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ (m/z 456) is a prominent ion.[11][12]

Fragmentation patterns in MS/MS experiments can provide further structural confirmation.[12][13]

Experimental Protocols

Isolation and Purification of this compound

This compound is often present in mixtures with amygdalin. The following is a general workflow for the isolation and purification, which often involves the initial extraction of amygdalin from plant material followed by conditions that may induce epimerization to this compound, or chromatographic separation of the epimers.

A detailed protocol for the isolation of amygdalin from plum seeds, which can be adapted, involves extraction with ethanol, followed by precipitation of amygdalin with diethyl ether.[2] The separation of amygdalin and this compound can then be achieved using high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Method: Reversed-phase HPLC is the standard method for the separation and quantification of amygdalin and this compound.[12]

-

Column: A C18 column is typically used.[12]

-

Mobile Phase: A common mobile phase is a gradient of methanol and water containing a small amount of formic acid (e.g., 0.1%).[12]

-

Detection: UV detection at approximately 210-220 nm is suitable.[2]

-

Sample Preparation: Plant material is typically extracted with methanol or a methanol-water mixture, filtered, and then injected into the HPLC system.[12]

NMR Spectroscopy Protocol for Characterization

-

Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[14]

-

Acquisition:

-

¹H-NMR: Acquire a standard one-dimensional proton spectrum. Pay close attention to the region between 5.5 and 6.5 ppm to observe the distinct signals for the H-7 protons of amygdalin and this compound.[8][9]

-

¹³C-NMR: Acquire a proton-decoupled carbon spectrum to identify the 20 carbon signals of the molecule.

-

-

Analysis: Compare the obtained chemical shifts with published data to confirm the identity and purity of this compound.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with ESI, such as methanol or acetonitrile/water.[11]

-

Ionization: Use electrospray ionization in both positive and negative ion modes to obtain a comprehensive mass spectrum.

-

Analysis:

-

Full Scan: Acquire a full scan mass spectrum to identify the molecular ion and common adducts.

-

MS/MS: Perform tandem mass spectrometry on the parent ion to obtain fragmentation patterns for structural elucidation.

-

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as that of amygdalin. Much of the available literature discusses the bioactivity of amygdalin, with the formation of this compound sometimes being associated with a decrease in its therapeutic efficacy.

Anticancer Activity

Studies on amygdalin have suggested various anticancer mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells.[2][15] It has been reported that the conversion of amygdalin to this compound may reduce its anticancer effects. For instance, one study noted that the epimerization of amygdalin to this compound in an aqueous solution inhibited its anticancer effect in promyelocytic leukemia cells. However, detailed studies on the specific cytotoxic or anticancer effects of isolated this compound are limited.

Signaling Pathways (Primarily Associated with Amygdalin)

The proposed signaling pathways involved in the biological activity of amygdalin primarily revolve around the induction of apoptosis.

Amygdalin has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[2]

It is important to note that these pathways have been predominantly studied in the context of amygdalin. Further research is required to elucidate the specific signaling pathways modulated by this compound and to understand how its stereochemistry influences its interaction with biological targets.

Conclusion

This compound, as the (S)-epimer of amygdalin, presents an interesting case for further pharmacological investigation. While its physical and chemical properties are similar to amygdalin, subtle differences arising from its stereochemistry may have significant implications for its biological activity. The current body of research is heavily focused on amygdalin, and there is a clear knowledge gap regarding the specific biological effects and signaling pathways of this compound. The analytical methods for its separation and characterization are well-established, providing a solid foundation for future studies to explore the unique therapeutic potential of this compound. Further research into the distinct biological profile of this compound is warranted to fully understand its pharmacological relevance.

References

- 1. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides [mdpi.com]

- 2. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C20H27NO11 | CID 441462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. Amygdalin | C20H27NO11 | CID 656516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amygdalin - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. acgpubs.org [acgpubs.org]

- 11. Analysis of Amygdalin in Various Matrices Using Electrospray Ionization and Flowing Atmospheric-Pressure Afterglow Mass Spectrometry [mdpi.com]

- 12. Identification and Analysis of Amygdalin, this compound and Amygdalin Amide in Different Processed Bitter Almonds by HPLC-ESI-MS/MS and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery [mdpi.com]

Neoamygdalin: A Technical Guide for Researchers

CAS Number: 29883-16-7 Molecular Formula: C₂₀H₂₇NO₁₁

This technical guide provides an in-depth overview of Neoamygdalin, the (S)-epimer of Amygdalin, tailored for researchers, scientists, and drug development professionals. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and a summary of its known biological significance, primarily in the context of its relationship with Amygdalin.

Chemical and Physical Data

This compound is a cyanogenic glycoside and a diastereomer of the naturally occurring Amygdalin ((R)-epimer). The key difference lies in the stereochemistry at the benzylic carbon of the mandelonitrile moiety. This seemingly minor structural variation has significant implications for its biological activity.

| Property | Value | Reference |

| CAS Number | 29883-16-7 | [1][2] |

| Molecular Formula | C₂₀H₂₇NO₁₁ | [1] |

| Molecular Weight | 457.43 g/mol | [1] |

| Synonyms | (S)-Amygdalin, L-Amygdalin | [2] |

| Epimerization | Amygdalin can convert to this compound in aqueous solutions, particularly under basic conditions or upon heating. | [3] |

Analytical Methodologies

Accurate separation and quantification of this compound from Amygdalin are crucial for research and quality control, especially since the presence of this compound is often indicative of processing or storage conditions that may impact the biological efficacy of Amygdalin-containing products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used method for the separation and quantification of Amygdalin and this compound.

Experimental Protocol: HPLC-DAD for Amygdalin and this compound Separation

-

Column: C18 reverse-phase column (e.g., Waters XSelect™ HSS C18, 150 × 2.1 mm I.D., 2.5 µm).

-

Mobile Phase: Isocratic elution with a mixture of 0.05% aqueous formic acid and acetonitrile. A common ratio is 93:7 (v/v).

-

Flow Rate: Typically around 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a controlled temperature, for instance, 25°C, to ensure reproducible separation.

-

Detection: Diode Array Detector (DAD) at a wavelength of 210 nm.

-

Sample Preparation: Samples are typically extracted with a suitable solvent like methanol or a methanol-water mixture, filtered, and then injected into the HPLC system.

-

Results: This method allows for the baseline separation of Amygdalin and this compound, with this compound typically eluting earlier than Amygdalin.

HPLC coupled with Mass Spectrometry (HPLC-ESI-MS/MS)

For more sensitive and specific detection and structural confirmation, HPLC can be coupled with electrospray ionization tandem mass spectrometry.

Experimental Protocol: HPLC-ESI-MS/MS Analysis

-

Chromatographic Conditions: Similar to the HPLC-DAD method described above.

-

Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Typically negative ion mode is used.

-

Data Acquisition: Full scan mode to identify the molecular ions and product ion scan mode to obtain fragmentation patterns for structural confirmation. The precursor ion for both Amygdalin and this compound is [M-H]⁻ at m/z 456.15.

-

Fragmentation: Characteristic fragment ions are observed, which can be used to confirm the identity of the compounds.

Biological Activity and Signaling Pathways

The biological activity of this compound is intrinsically linked to that of Amygdalin. The general consensus in the scientific literature is that the conversion of the natural (R)-Amygdalin to this compound leads to a reduction or complete loss of its purported anticancer activity.[1][4]

While specific studies on the biological effects of purified this compound are limited, the extensive research on Amygdalin provides a framework for understanding the potential mechanisms that may be affected by the stereochemical change. Amygdalin's biological effects are primarily attributed to its enzymatic hydrolysis in the body.

Enzymatic Hydrolysis of Amygdalin

The hydrolysis of Amygdalin is a critical step in its biological action. This process is catalyzed by β-glucosidases and releases hydrogen cyanide (HCN) and benzaldehyde, which are believed to be the primary cytotoxic agents.[3][5]

References

The Biosynthesis of Neoamygdalin in Prunus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of amygdalin and its epimer, neoamygdalin, in Prunus species. Amygdalin, a cyanogenic diglucoside, is responsible for the bitter taste of certain almond kernels and the seeds of other stone fruits. Its biosynthesis from L-phenylalanine involves a multi-step enzymatic pathway. This compound, the (S)-epimer of amygdalin, is understood to be a product of the epimerization of amygdalin under specific conditions, rather than being synthesized through a distinct de novo pathway. This guide details the established biosynthetic pathway of amygdalin, presents quantitative data on the accumulation of these compounds in various Prunus species, and provides detailed experimental protocols for their analysis. Furthermore, it includes diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the molecular mechanisms governing the production of these secondary metabolites.

Introduction

Cyanogenic glycosides are a class of nitrogenous plant secondary metabolites that play a crucial role in plant defense against herbivores. Amygdalin is a prominent cyanogenic diglucoside found in high concentrations in the seeds of many Prunus species, such as bitter almonds (Prunus dulcis), apricots (Prunus armeniaca), peaches (Prunus persica), and plums (Prunus domestica)[1]. Upon tissue disruption, amygdalin can be hydrolyzed to release toxic hydrogen cyanide, a process known as cyanogenesis.

Amygdalin exists as two epimers, the naturally occurring (R)-amygdalin and its (S)-epimer, this compound. While amygdalin is synthesized enzymatically, this compound is thought to be formed through the isomerization of amygdalin, particularly under basic conditions or during extraction and processing[1]. Understanding the biosynthesis of amygdalin is critical for crop improvement, food safety, and exploring the pharmacological potential of these compounds. This guide synthesizes the current knowledge on the amygdalin biosynthetic pathway and provides practical methodologies for its study.

The Biosynthetic Pathway of Amygdalin

The biosynthesis of amygdalin in Prunus species originates from the aromatic amino acid L-phenylalanine. The pathway is a multi-step process involving several key enzymes, primarily from the cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) families[2]. The process can be divided into two main stages: the formation of the monoglucoside prunasin and its subsequent conversion to the diglucoside amygdalin.

The key enzymes identified in the amygdalin biosynthetic pathway in Prunus dulcis are:

-

CYP79D16 and CYP71AN24: These two cytochrome P450 enzymes work in concert to convert L-phenylalanine to mandelonitrile[1][2].

-

UGT85A19 and PdUGT94AF3: These UDP-glucosyltransferases catalyze the glucosylation of mandelonitrile to form prunasin[2].

-

PdUGT94AF1 and PdUGT94AF2: These two UGTs are responsible for the final step, the glucosylation of prunasin to form amygdalin[2].

The bitterness of almond kernels is directly correlated with the expression levels of the initial enzymes in this pathway. In bitter almonds, the genes encoding CYP79D16 and CYP71AN24 are highly expressed, leading to the accumulation of amygdalin. Conversely, in sweet almonds, the expression of these genes is either undetectable or at very low levels, resulting in a lack of amygdalin synthesis[1][2][3][4].

Pathway Diagram

Quantitative Data

The concentration of amygdalin and its precursor, prunasin, varies significantly between different Prunus species and even between bitter and sweet varieties of the same species.

Table 1: Amygdalin and Prunasin Content in Almond (Prunus dulcis) Kernels

| Almond Variety | Amygdalin (mg/100g) | Prunasin (mg/100g) | Reference |

| Sweet Varieties | |||

| Nonpareil | Not Detected | Not Reported | |

| Carmel | Not Detected | Not Reported | |

| Bitter Varieties | |||

| Bitter Almond | 2,940 - 5,400 | Not Reported | |

| S3067 (Bitter) | High | High in tegument |

Note: The absence of detectable amygdalin in sweet varieties is due to the lack of expression of key biosynthetic genes.

Table 2: Relative Gene Expression of Amygdalin Biosynthetic Genes in Bitter vs. Sweet Almonds

| Gene | Bitter Almond (Relative Expression) | Sweet Almond (Relative Expression) | Reference |

| PdCYP79D16 | High | Not Detectable / Very Low | [1][2][3] |

| PdCYP71AN24 | High | Not Detectable / Very Low | [1][2][3] |

| PdUGT85A19 | Expressed | Expressed | [2] |

| PdUGT94AF1 | Expressed | Expressed | [2] |

| PdUGT94AF2 | Expressed | Expressed | [2] |

Experimental Protocols

Quantification of Amygdalin and this compound by HPLC-ESI-MS/MS

This protocol provides a general framework for the extraction and quantification of amygdalin and this compound from Prunus seeds.

4.1.1. Sample Preparation and Extraction

-

Freeze-dry the seed kernels and grind them into a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (v/v) to the tube.

-

Vortex the mixture for 1 minute.

-

Sonicate the mixture for 30 minutes in a water bath at room temperature.

-

Centrifuge the sample at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction process (steps 3-7) on the pellet and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.1.2. HPLC-ESI-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate amygdalin and this compound (e.g., start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Operated in positive ion mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Amygdalin/Neoamygdalin: Monitor appropriate precursor-to-product ion transitions (e.g., m/z 458.1 -> 296.1).

-

-

Quantification: Use a standard curve prepared with purified amygdalin and this compound standards.

Gene Expression Analysis by RT-qPCR

This protocol describes the analysis of the expression levels of amygdalin biosynthesis genes.

4.2.1. RNA Extraction and cDNA Synthesis

-

Grind frozen seed tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

4.2.2. Quantitative PCR (qPCR)

-

Design and validate primers for the target genes (CYP79D16, CYP71AN24, etc.) and a suitable reference gene (e.g., Actin or Ubiquitin).

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR using a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Generate a melt curve to verify the specificity of the amplification.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Functional Characterization of Biosynthetic Enzymes via Transient Expression in Nicotiana benthamiana

This method allows for the rapid functional characterization of candidate genes.

4.3.1. Vector Construction and Agrobacterium Transformation

-

Clone the full-length coding sequences of the candidate genes (e.g., PdCYP79D16, PdCYP71AN24) into a plant expression vector.

-

Transform the expression constructs into Agrobacterium tumefaciens strain GV3101 by electroporation.

4.3.2. Agroinfiltration

-

Grow the transformed Agrobacterium cultures overnight in LB medium with appropriate antibiotics.

-

Pellet the bacteria by centrifugation and resuspend them in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5.

-

Incubate the bacterial suspension at room temperature for 2-4 hours.

-

Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-expression, mix the different Agrobacterium strains before infiltration.

4.3.3. Metabolite Analysis

-

After 3-5 days of incubation, harvest the infiltrated leaf tissue.

-

Extract metabolites from the leaf tissue using the protocol described in section 4.1.1.

-

Analyze the extracts by HPLC-ESI-MS/MS to detect the products of the enzymatic reactions.

Experimental Workflow Diagram

Conclusion and Future Perspectives

The biosynthesis of amygdalin in Prunus species is a well-defined pathway, with the key enzymatic steps elucidated. The formation of this compound appears to be a consequence of the chemical instability of amygdalin, leading to its epimerization. The significant difference in the expression of CYP79D16 and CYP71AN24 between bitter and sweet almond varieties provides a clear molecular marker for this important agricultural trait.

Future research should focus on several key areas:

-

Enzyme Kinetics: Detailed kinetic studies of the UGTs involved in the final steps of amygdalin biosynthesis are needed to fully understand the regulation of the pathway.

-

Transcriptional Regulation: Identifying the transcription factors that control the expression of the amygdalin biosynthetic genes will provide deeper insights into the differential accumulation of this compound.

-

Transport Mechanisms: The mechanisms by which prunasin is transported from the tegument to the cotyledon for its conversion to amygdalin remain to be fully elucidated.

A thorough understanding of the biosynthesis of amygdalin and this compound will continue to be of great importance for the fields of agriculture, food science, and pharmacology. The protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of plant secondary metabolism.

References

- 1. Elucidation of the Amygdalin Pathway Reveals the Metabolic Basis of Bitter and Sweet Almonds (Prunus dulcis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidation of the Amygdalin Pathway Reveals the Metabolic Basis of Bitter and Sweet Almonds (Prunus dulcis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

The Nexus of Cyanogenic Glycosides: A Technical Guide to Neoamygdalin and Laetrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical and biological relationship between neoamygdalin and Laetrile, two cyanogenic glycosides that have been the subject of considerable scientific interest and controversy. This document delineates their structural characteristics, physicochemical properties, and the experimental methodologies for their analysis and transformation. Furthermore, it elucidates the key signaling pathways implicated in their purported biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of therapeutic agents.

Introduction

Amygdalin, a naturally occurring cyanogenic glycoside found in the seeds of various fruits, exists as a racemic mixture of two epimers: (R)-amygdalin, the naturally predominant form, and (S)-neoamygdalin. Laetrile, on the other hand, is a semi-synthetic derivative of amygdalin. While often used interchangeably in non-scientific literature, it is crucial for the scientific community to distinguish between these distinct chemical entities. This guide aims to clarify these distinctions and provide a detailed technical overview of their relationship.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound and Laetrile is fundamental for their study and potential therapeutic application. The following tables summarize key quantitative data for amygdalin (for comparative purposes), this compound, and Laetrile.

Table 1: Physicochemical Properties of Amygdalin, this compound, and Laetrile

| Property | (R)-Amygdalin | (S)-Neoamygdalin | Laetrile (mandelonitrile-β-D-glucuronide) |

| Molecular Formula | C₂₀H₂₇NO₁₁[1] | C₂₀H₂₇NO₁₁ | C₁₄H₁₅NO₇ |

| Molecular Weight | 457.43 g/mol [1] | 457.43 g/mol | 309.27 g/mol [2] |

| Melting Point | 223-226 °C[1] | Not well-documented | Not well-documented |

| Solubility in Water | Soluble, especially when hot[1] | Expected to be similar to amygdalin | Soluble |

| Optical Rotation | Laevorotatory | Dextrorotatory | Laevorotatory |

Table 2: Spectroscopic Data for Amygdalin and this compound

| Spectroscopic Data | (R)-Amygdalin | (S)-Neoamygdalin |

| ¹H-NMR (400 MHz, D₂O), δ (ppm) | 5.74 (s, 1H, anomeric proton of the mandelonitrile-linked glucose)[3] | 5.91 (s, 1H, anomeric proton of the mandelonitrile-linked glucose)[3] |

| Mass Spectrometry (ESI-MS/MS) | Precursor ion [M-H]⁻ at m/z 456.1, fragment ions at m/z 294.1, 179.1, 132.0[4] | Precursor ion [M-H]⁻ at m/z 456.1, similar fragmentation pattern to amygdalin[4] |

Logical and Structural Relationships

The relationship between amygdalin, this compound, and Laetrile is rooted in their chemical structures. Amygdalin and this compound are epimers, differing only in the stereochemistry at the benzylic carbon of the mandelonitrile moiety. Laetrile is a synthetic derivative of amygdalin, where the gentiobiose sugar is replaced by a glucuronic acid.

Experimental Protocols

Synthesis of Laetrile from Amygdalin (Conceptual Protocol)

While detailed proprietary synthesis methods are not publicly available, a plausible laboratory-scale synthesis can be conceptualized based on established chemical principles. This involves the selective hydrolysis of the terminal glucose unit of amygdalin followed by oxidation.

Materials:

-

Amygdalin

-

β-glucosidase (from almonds)

-

Platinum black catalyst

-

Oxygen source

-

Appropriate buffer solutions (e.g., phosphate buffer, pH 6.8)

-

Solvents for extraction and purification (e.g., ethanol, ethyl acetate)

-

Standard laboratory glassware and equipment

Procedure:

-

Enzymatic Hydrolysis: Dissolve amygdalin in a suitable buffer solution. Add β-glucosidase to selectively cleave the terminal glucose, yielding prunasin. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification of Prunasin: Once the reaction is complete, inactivate the enzyme (e.g., by heating) and purify the prunasin from the reaction mixture using column chromatography.

-

Oxidation to Laetrile: Dissolve the purified prunasin in a suitable solvent. Introduce the platinum black catalyst and bubble oxygen through the solution. This will oxidize the primary alcohol on the glucose moiety to a carboxylic acid, forming Laetrile.

-

Purification of Laetrile: After the reaction is complete, filter out the catalyst. Purify the Laetrile from the reaction mixture using recrystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the synthesized Laetrile using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Enzymatic Hydrolysis of Amygdalin and this compound

The enzymatic hydrolysis of amygdalin and this compound is a critical process in their metabolism and proposed mechanism of action. This process is catalyzed by the enzyme β-glucosidase.

Materials:

-

Amygdalin or this compound

-

β-glucosidase (e.g., from almonds or a commercial source)

-

Phosphate buffer (pH 6.8)

-

Spectrophotometer or HPLC system

-

Standard laboratory glassware

Procedure:

-

Prepare a stock solution of amygdalin or this compound in the phosphate buffer.

-

Prepare a stock solution of β-glucosidase in the same buffer.

-

Initiate the reaction by adding a specific volume of the enzyme solution to the substrate solution in a temperature-controlled cuvette or reaction vessel.

-

Monitor the hydrolysis by observing the formation of benzaldehyde, which absorbs light at a specific wavelength (e.g., 250 nm), using a spectrophotometer. Alternatively, aliquots can be taken at different time points, the reaction stopped (e.g., by adding a strong acid or base), and the products analyzed by HPLC.

-

Calculate the rate of hydrolysis from the initial linear portion of the reaction curve.

Signaling Pathways

The purported anticancer effects of amygdalin and its derivatives are often attributed to the cytotoxic effects of hydrogen cyanide released upon hydrolysis. However, research has also suggested the involvement of specific cellular signaling pathways.

Apoptosis Induction via the Bax/Bcl-2 Pathway

Amygdalin has been reported to induce apoptosis in cancer cells by modulating the expression of proteins in the Bcl-2 family. Specifically, it is suggested to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, ultimately resulting in programmed cell death.[5]

Inhibition of the Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some studies suggest that amygdalin may exert its anticancer effects by inhibiting this pathway. By downregulating the phosphorylation of Akt and mTOR, amygdalin can lead to the suppression of downstream signaling events that are critical for cancer cell survival and proliferation.

Conclusion

This compound and Laetrile, while related to the parent compound amygdalin, possess distinct chemical identities that warrant careful consideration in research and drug development. This guide has provided a comprehensive technical overview of their relationship, physicochemical properties, and the experimental methodologies relevant to their study. The elucidation of their interactions with cellular signaling pathways, such as the Bax/Bcl-2 and Akt/mTOR pathways, offers a foundation for further investigation into their potential biological activities. It is imperative that future research in this area is conducted with a clear understanding of the specific molecular entities being investigated to ensure the generation of precise and reproducible scientific data.

References

- 1. Amygdalin - Wikipedia [en.wikipedia.org]

- 2. invivochem.com [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Analysis of Amygdalin, this compound and Amygdalin Amide in Different Processed Bitter Almonds by HPLC-ESI-MS/MS and HPLC-DAD [mdpi.com]

- 5. laetrile-vit-b17-amygdalin-from-apricot-kernels-induces-apoptosis-and-causes-cell-cycle-arrest-in-cancer-cells-an-updated-review - Annie Appleseed Project [annieappleseedproject.org]

Epimerization of Amygdalin to Neoamygdalin: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the epimerization of (R)-amygdalin, a naturally occurring cyanogenic glycoside, into its diastereomer, (S)-neoamygdalin. The conversion process, which significantly impacts the compound's biological activity, is influenced by several factors including temperature, pH, solvent, and storage container material. This guide details the underlying chemical mechanisms, presents quantitative data on the influencing factors, outlines key experimental protocols for analysis and prevention, and provides visual diagrams to illustrate the core concepts. Understanding and controlling this epimerization is critical for the accurate analysis, processing, and pharmaceutical application of amygdalin.

Introduction to Amygdalin and Neoamygdalin

Amygdalin is a cyanogenic glycoside found in the seeds of various plants from the Rosaceae family, such as apricots, bitter almonds, apples, and peaches[1][2]. It exists as two epimers: the naturally occurring (R)-amygdalin and its synthetic or conversion-product counterpart, (S)-neoamygdalin[3][4]. These two molecules are diastereomers, differing only in the stereochemical configuration at the chiral carbon atom attached to the phenyl and nitrile groups (the aglycone stereocenter)[2][4].

The epimerization from the natural (R)-form to the (S)-form can occur during extraction, processing, and storage, particularly in aqueous solutions under neutral or basic conditions[3][5]. This conversion is of significant interest because the biological activity of amygdalin is diminished as the ratio of this compound increases[6][7]. Therefore, preventing or controlling this isomerization is crucial for quality control and ensuring the therapeutic efficacy of amygdalin-containing products.

Chemical Structures and Stereochemistry

(R)-amygdalin and (S)-neoamygdalin share the same molecular formula (C₂₀H₂₇NO₁₁) and connectivity but differ in the three-dimensional arrangement at the benzylic carbon[4].

Mechanism of Epimerization

The epimerization of amygdalin is a base-catalyzed reaction that proceeds via a reversible carbanion intermediate. The proton on the stereogenic carbon of the mandelonitrile portion is weakly acidic and can be abstracted by a base[3][8].

The process involves the following steps:

-

A base (e.g., hydroxide ions or silicates from glassware surfaces) abstracts the acidic benzylic proton from (R)-amygdalin.

-

This forms a planar, achiral carbanion intermediate that is resonance-stabilized by the adjacent phenyl and nitrile groups.

-

The carbanion is then reprotonated by a proton source (like water). This protonation can occur from either face of the planar intermediate.

-

Protonation from one side regenerates the (R)-amygdalin, while protonation from the opposite side yields the (S)-neoamygdalin epimer.

Under equilibrium conditions in aqueous solution, this compound is slightly favored, constituting around 53-57% of the mixture[5][6].

Quantitative Data on Factors Influencing Epimerization

The rate and extent of amygdalin epimerization are highly dependent on environmental conditions.

Effect of Temperature

Higher temperatures significantly accelerate the rate of epimerization.

| Temperature (°C) | Condition | Observation | Reference |

| < 40 | Aqueous Solution | Almost no isomerization occurs. | [6] |

| 50 - 70 | Aqueous Solution | The ratio of this compound to amygdalin increases sharply, peaking at 70°C. | [6] |

| 80 | Dry Powder | No isomerization was observed after 2 hours, indicating water is necessary. | [6] |

| 100 (Boiling) | Aqueous Solution | Conversion begins within 3 minutes. After 30 minutes, over 30% of amygdalin converts to this compound. | [9][10] |

Effect of pH

The pH of the solution is a critical factor, with alkaline conditions promoting rapid epimerization.

| pH Value | Condition | Observation | Reference |

| Acidic (e.g., pH 2.3, 3.1, 3.8) | Aqueous Solution | Isomerization is significantly inhibited, even at high temperatures. | [6][11][12][13] |

| Neutral to Slightly Basic | Room Temperature | No significant conversion is observed. | [6] |

| 9.0 | Room Temperature | Isomerization begins, with a this compound/amygdalin ratio of 0.06. | [6] |

| 11.0 | Room Temperature | The isomer ratio increases significantly to 1.30. | [6] |

Effect of Solvents and Additives

The choice of solvent and the presence of acidic additives can control the epimerization process.

| Solvent / Additive | Condition | Observation | Reference |

| Ethanol (100%) | - | No conversion of D-amygdalin to L-amygdalin was observed. | [6] |

| Dimethyl Sulfoxide (DMSO) | - | No conversion was observed. | [6] |

| Ethanol (Aqueous) | - | Ethanol has a concentration-dependent inhibitory effect on isomerization. | [6] |

| 0.05% Citric Acid | Boiling Aqueous Solution | Epimerization is completely inhibited. | [9][10] |

| 4% Citric Acid | Aqueous Extraction | Used as an extractant to prevent epimerization. | [12][14] |

| Schizandrae Fructus Solution | Aqueous Extraction | Prevents epimerization during extraction from Armeniacae Semen. | [13] |

Effect of Container Material

The surface of the storage container can catalyze the epimerization, with glass being particularly problematic.

| Container Material | Condition | Observation | Reference |

| Glassware | Aqueous Solution | Significantly promotes isomerization, possibly due to silicate on the surface acting as a base. Epimerization can be complete in <15 minutes in a new vial. | [2][6][8][15][16] |

| Platinum (Pt) | Aqueous Solution | Significantly inhibits isomerization. | [2][8] |

| Plastic (High-Density Polyethylene) | Aqueous Solution | Significantly inhibits isomerization, even at high temperatures. Recommended for storage. | [2][15][16] |

| Stainless Steel | Aqueous Solution | Shows significantly less isomerization compared to glass. | [2] |

Experimental Protocols

Protocol for Extraction with Epimerization Prevention

This protocol is adapted from methods designed to minimize the conversion of amygdalin to this compound during extraction from plant materials like almond kernels.

-

Sample Preparation: Crush the sample (e.g., 50 mg of almond kernel) using a mortar and pestle and pass it through a No. 20 sieve[17].

-

Solvent Selection: Use either 80% ethanol or water acidified with 0.1% citric acid as the extraction solvent[3][7]. Acidification is critical for aqueous extractions to maintain a low pH.

-

Extraction:

-

Ultrasonic Method (Preferred): Add the prepared sample to the extraction solvent. Perform ultrasonic extraction at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes)[7]. This method is efficient at lower temperatures, reducing the risk of heat-induced epimerization.

-

Reflux Method: If using reflux, ensure the solvent is acidified (e.g., with 0.1% citric acid) before heating to inhibit epimerization[3][10].

-

-

Post-Extraction: Centrifuge the mixture (e.g., at 4000g for 15 minutes). Collect the supernatant.

-

Cleanup (Optional): The supernatant can be further purified using Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering substances[3][17].

-

Storage: Store the final extract in plastic or polyethylene vials, not glass, to prevent container-induced epimerization[15][16].

HPLC-DAD Method for Separation and Quantification

Reversed-phase High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common method for separating and quantifying amygdalin and this compound.

-

Instrumentation: HPLC system with a DAD detector.

-

Column: C18 reverse-phase column (e.g., Waters XSelect™ HSS C18, 150 × 2.1 mm, 2.5 µm)[18].

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent.

-

Flow Rate: Typically 0.2-1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25-40°C).

-

Detection: UV detection at approximately 218 nm[4].

-

Quantification: Generate a calibration curve using standards of known concentrations for both (R)-amygdalin and (S)-neoamygdalin. Linearity is often observed in the range of 0.05 to 0.5 mM[9][10][12]. The limit of detection is typically around 5 µM[9][10][12][13].

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structures of the epimers and can be used for quantification by integrating key proton signals[8].

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is preferred as it does not promote epimerization. Deuterated water (D₂O) can be used, but may induce some epimerization over time[8][21][22].

-

Key Signal: The most distinct signal is the benzylic proton (H-7).

-

Quantification: The relative amounts of amygdalin and this compound in a mixture can be determined by comparing the integration ratios of their respective H-7 proton signals[21][23].

Visualization of Experimental Workflow

Conclusion

The epimerization of (R)-amygdalin to (S)-neoamygdalin is a critical transformation that must be managed during the handling, extraction, and analysis of this compound. The process is primarily driven by alkaline pH, elevated temperatures, and the presence of water. The catalytic effect of glass surfaces is a significant and often overlooked factor that can lead to erroneous analytical results.

For professionals in research and drug development, adherence to protocols that inhibit this conversion is paramount. This includes the use of acidic conditions or non-aqueous solvents during extraction, maintaining low temperatures, and storing all aqueous solutions of amygdalin in inert plastic containers. By implementing these control measures, the integrity of amygdalin can be preserved, ensuring accurate quantification and consistent biological activity for pharmaceutical applications.

References

- 1. Amygdalin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jascoinc.com [jascoinc.com]

- 6. Isomerization and Stabilization of Amygdalin from Peach Kernels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Reverse-phase HPLC separation of D-amygdalin and this compound and optimum conditions for inhibition of racemization of amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative determination of amygdalin epimers from armeniacae semen by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. khu.elsevierpure.com [khu.elsevierpure.com]

- 14. khu.elsevierpure.com [khu.elsevierpure.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Problems and Pitfalls in the Analysis of Amygdalin and Its Epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 18. tandfonline.com [tandfonline.com]

- 19. Separation and determination of amygdalin and unnatural this compound in natural food supplements by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. acgpubs.org [acgpubs.org]

- 22. acgpubs.org [acgpubs.org]

- 23. researchgate.net [researchgate.net]

Unraveling the Epimers: A Technical Guide to the Structural and Functional Distinctions Between Neoamygdalin and Amygdalin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical structural differences between the diastereomers amygdalin and neoamygdalin. A comprehensive understanding of these distinctions is paramount for researchers in natural product chemistry, pharmacology, and drug development, as the stereochemistry at a single chiral center significantly impacts their stability, analytical characterization, and potentially their biological activity. This document provides a comparative analysis of their physicochemical properties, detailed experimental protocols for their differentiation, and an exploration of the biological implications of their structural variance.

Core Structural Differences: The Chirality of the Mandelonitrile Carbon

Amygdalin and this compound are cyanogenic glycosides that share the same molecular formula (C₂₀H₂₇NO₁₁) and molar mass.[1] The fundamental distinction between these two molecules lies in the stereochemical configuration of the chiral carbon atom within the mandelonitrile portion of the aglycone.[2]

-

Amygdalin: Possesses the (R)-configuration at the mandelonitrile stereocenter.[2][3] It is the naturally occurring form found in the seeds of many plants belonging to the Rosaceae family, such as apricots, bitter almonds, and peaches.[1][4]

-

This compound: Exhibits the (S)-configuration at the same stereocenter.[2][3] It is the epimer of amygdalin and is typically formed through the isomerization of amygdalin.[1][3]

This seemingly subtle difference in spatial arrangement classifies them as diastereomers, not enantiomers.[2] This distinction is critical as diastereomers can exhibit different physical properties and biological activities.

The isomerization from amygdalin to this compound is a crucial consideration during extraction, processing, and storage. This conversion can be induced by several factors:

Under equilibrium conditions in aqueous solutions, this compound can be the slightly more dominant form.[5] The processing of bitter almonds, such as scalding or stir-frying, has been shown to influence the relative concentrations of amygdalin and this compound.[6][7]

Physicochemical and Spectroscopic Properties

The identical molecular formula and mass of amygdalin and this compound result in many shared physicochemical properties. However, their diastereomeric nature leads to distinguishable spectroscopic characteristics, which are fundamental for their identification and quantification.

| Property | Amygdalin | This compound | Reference |

| Molecular Formula | C₂₀H₂₇NO₁₁ | C₂₀H₂₇NO₁₁ | [1] |

| Molar Mass | 457.429 g/mol | 457.429 g/mol | [1] |

| Melting Point | 223–226 °C | Not explicitly stated | [1] |

| Solubility in Water | 83 g/L | Not explicitly stated, but soluble | [4] |

| Solubility in Ethanol | 1 g/L | Not explicitly stated | [4] |

| ¹H-NMR (D₂O, 400 MHz) δ (ppm) H-7 proton | 5.74 (s, 1H) | 5.91 (s, 1H) | [2][8] |

| ¹H-NMR (DMSO-d₆) δ (ppm) H-7 proton | 6.02 (s, 1H) | 6.09 (s, 1H) | [8] |

Experimental Protocols for Differentiation and Quantification

The differentiation and quantification of amygdalin and this compound are critical for quality control and research purposes. Several analytical techniques have been successfully employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the direct observation and quantification of both epimers in a mixture. The distinct chemical environments of the proton attached to the mandelonitrile carbon (H-7) result in separate signals.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the ¹H-NMR spectrum.

-

Analysis: Identify the singlet peaks corresponding to the H-7 proton of amygdalin (δ ≈ 5.74 ppm in D₂O) and this compound (δ ≈ 5.91 ppm in D₂O).[2][8] The integration of these peaks allows for the determination of the relative ratio of the two diastereomers in the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of amygdalin and this compound. The choice of the stationary phase is crucial for achieving baseline separation.

Methodology using a Porous Graphitic Carbon Column:

-

Column: 5 µm Hypercarb (150 mm x 4.6 mm i.d.).[5]

-

Mobile Phase: A mixture of acetonitrile and water (90:10).[5]

-

Flow Rate: 1.50 mL/min.[5]

-

Temperature: 25°C.[5]

-

Detection: UV absorbance at 220 nm.[5]

-

Elution Order: this compound typically elutes before amygdalin under these conditions.[5]

Methodology using a Cyclodextrin-Based Chiral Stationary Phase:

-

Column: 2.7 µm SPP CDShell-RSP (150 mm x 3.0 mm i.d.).[5]

-

Mobile Phase: A mixture of water and methanol (90:10).[5]

-

Flow Rate: 0.500 mL/min.[5]

-

Temperature: 25°C.[5]

-

Detection: UV absorbance at 220 nm.[5]

-

Elution Order: this compound elutes before amygdalin.[5]

Gas Chromatography (GC)

GC can also be used for the differentiation of amygdalin epimers, though it typically requires derivatization of the analytes.[5]

Biological Activity and Signaling Pathways

The biological activity of amygdalin has been a subject of extensive research and controversy, particularly concerning its purported anticancer effects. The primary mechanism of action is believed to be its enzymatic hydrolysis to release hydrogen cyanide (HCN), which is a potent cytotoxic agent.[1][9] This hydrolysis is catalyzed by β-glucosidases.[1]

Caption: Enzymatic hydrolysis of amygdalin.

It has been suggested that the conversion of (R)-amygdalin to (S)-neoamygdalin can render the compound ineffective against cancer, implying that the stereochemistry at the mandelonitrile carbon is crucial for its biological activity.[4][6] However, detailed comparative studies on the differential effects of pure amygdalin versus pure this compound on specific signaling pathways are not yet extensively documented.

Research on amygdalin has indicated its potential to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[9][10] For instance, in human cervical cancer (HeLa) cells, amygdalin has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and enhanced caspase-3 activity.[10]

Caption: Postulated apoptotic pathway induced by amygdalin.

The theory of selective toxicity of amygdalin towards cancer cells is based on the hypothesis that cancer cells have higher levels of β-glucosidase and lower levels of rhodanese, an enzyme that detoxifies cyanide.[11] This would lead to a localized accumulation of toxic HCN in tumor tissues.

Conclusion

The structural difference between amygdalin and its epimer, this compound, is confined to a single stereocenter but has significant implications for their stability, analysis, and potentially their biological function. For researchers and professionals in drug development, a clear understanding of these differences and the ability to analytically distinguish between these two diastereomers is essential for the accurate evaluation of their therapeutic potential and for ensuring the quality and consistency of any related products. Further research is warranted to fully elucidate the distinct biological activities and signaling pathway modulations of purified amygdalin and this compound.

References

- 1. Amygdalin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Amygdalin in Various Matrices Using Electrospray Ionization and Flowing Atmospheric-Pressure Afterglow Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jascoinc.com [jascoinc.com]

- 6. Identification and Analysis of Amygdalin, this compound and Amygdalin Amide in Different Processed Bitter Almonds by HPLC-ESI-MS/MS and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

- 9. mskcc.org [mskcc.org]

- 10. mdpi.com [mdpi.com]

- 11. brmi.online [brmi.online]

A Technical Guide to the Preliminary Biological Activity of Neoamygdalin

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neoamygdalin is a cyanogenic glycoside and the (S)-epimer of the more widely studied amygdalin ((R)-amygdalin). While interest in amygdalin as a potential anti-cancer agent has persisted for decades, this compound is primarily discussed in the scientific literature in the context of its formation from amygdalin under specific conditions, such as heat or alkaline environments.[1][2] This isomerization is considered a critical factor in the preparation and analysis of amygdalin, as the conversion to this compound has been shown to inhibit its anti-cancer effects.[2][3] This guide provides a comprehensive overview of the existing, albeit limited, knowledge on the biological activity of this compound, primarily by contextualizing it with the extensively researched activities of its parent compound, amygdalin. It details the known mechanisms of action, relevant signaling pathways, and experimental methodologies used in its study.

Introduction: Amygdalin and the Epimerization to this compound

Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of various fruits from the Rosaceae family, such as apricots, bitter almonds, and peaches.[1] Its structure consists of two glucose molecules, benzaldehyde, and a cyanide group.[4] The purported anti-cancer activity of amygdalin is attributed to the enzymatic release of hydrogen cyanide (HCN) by β-glucosidase, an enzyme found in higher concentrations in some cancerous tissues compared to healthy tissues.[3]